molecular formula C15H12FNO4 B5064277 3-fluoro-2-[(phenoxyacetyl)amino]benzoic acid

3-fluoro-2-[(phenoxyacetyl)amino]benzoic acid

Cat. No. B5064277
M. Wt: 289.26 g/mol
InChI Key: OVWMLBCADMUUSW-UHFFFAOYSA-N
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Description

"3-fluoro-2-[(phenoxyacetyl)amino]benzoic acid" is a compound that likely shares characteristics with fluorinated benzoic acid derivatives, known for their utility in various chemical and pharmaceutical applications. While specific literature on this compound is scarce, the synthesis and properties of similar fluorinated compounds provide valuable insights.

Synthesis Analysis

The synthesis of related fluorinated amino acids and benzoic acid derivatives often involves the reaction of suitable precursors under controlled conditions. For example, fluorinated amino acids and their analogs can be prepared in high enantiomeric excess, suggesting a potential methodology for synthesizing the target compound with specificity (Zilun Hu & W. Han, 2008).

Molecular Structure Analysis

The molecular structure of similar fluorinated compounds, such as fluoro-polyimides and benzoic acid derivatives, is characterized using various analytical techniques. These compounds exhibit specific electronic and steric effects that influence their reactivity and physical properties (K. Xie et al., 2001; G. Daidone et al., 1995).

Chemical Reactions and Properties

Fluorinated benzoic acid derivatives participate in a variety of chemical reactions, demonstrating a range of reactivities based on their molecular structure. The presence of the fluoro group can significantly alter the chemical behavior of these compounds, affecting their potential as intermediates in organic synthesis (P. Anil et al., 2019).

Physical Properties Analysis

The physical properties of fluorinated compounds, such as solubility, melting point, and stability, are influenced by the nature and position of the fluorine atoms within the molecule. For instance, fluorinated o-aminophenol derivatives used for pH measurement indicate the impact of fluorine substitution on solubility and electronic properties (C. Rhee et al., 1995).

Chemical Properties Analysis

Fluorinated compounds exhibit unique chemical properties, including reactivity towards nucleophiles and electrophiles, influenced by the electron-withdrawing effect of the fluorine atom. This effect can alter the acidity of adjacent functional groups and affect the overall reactivity pattern of the compound (T. Baul et al., 2009).

properties

IUPAC Name

3-fluoro-2-[(2-phenoxyacetyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO4/c16-12-8-4-7-11(15(19)20)14(12)17-13(18)9-21-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWMLBCADMUUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC=C2F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-[(phenoxyacetyl)amino]benzoic acid

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